molecular formula C25H17ClFN5O2 B2636929 2-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide CAS No. 1111035-25-6

2-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide

Cat. No.: B2636929
CAS No.: 1111035-25-6
M. Wt: 473.89
InChI Key: GQJXIWCKWPRPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Oxadiazole-Imidazole Hybrid Compounds in Medicinal Chemistry

Oxadiazole-imidazole hybrids have emerged as privileged scaffolds in drug discovery due to their dual capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions with biological targets. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, contributes to its electron-rich nature, enabling strong binding to enzymatic active sites and receptors. For example, imidazole-containing compounds like methotrexate and metronidazole are FDA-approved for cancer and infections, respectively, underscoring their clinical relevance.

The integration of 1,2,4-oxadiazole—a bioisostere for ester and amide groups—enhances metabolic stability and bioavailability. Recent studies highlight oxadiazole-imidazole hybrids as potent anticancer agents. For instance, compound 5w from a 2025 study exhibited IC~50~ values of 7.51–33.67 µM against breast (MDA-MB-231), pancreatic (MIA PaCa-2), and prostate (DU-145) cancer cells by inducing G2/M cell cycle arrest and downregulating CDK1/Cyclin B1. Similarly, 1,3,4-oxadiazole derivatives linked to triazoles demonstrated focal adhesion kinase (FAK) inhibition (IC~50~ = 1.2 µM), surpassing cisplatin in cytotoxicity against MCF-7 cells. These findings validate the therapeutic versatility of such hybrids (Table 1).

Table 1: Key Oxadiazole-Imidazole Hybrids and Their Biological Activities

Hybrid Structure Biological Activity Target/Mechanism Source
Imidazole-1,2,4-oxadiazole-piperazine (5w) Antiproliferative (IC~50~ 7.51–33.67 µM) CDK1/Cyclin B1 inhibition
1,3,4-Oxadiazole-triazole (Compound 4) FAK inhibition (IC~50~ 1.2 µM) Cell cycle arrest in MCF-7
Imidazole-oxadiazole-thioglycoside Cytotoxicity (IC~50~ 2.67 µg/mL) DNA intercalation

Historical Development of Benzamide-Containing Heterocyclic Compounds

Benzamide derivatives have evolved from early antimicrobial agents to modern targeted therapies. The benzamide moiety, characterized by a benzene ring linked to an amide group, facilitates interactions with ATP-binding pockets and allosteric sites. Historically, procainamide (an antiarrhythmic) and benserazide (a Parkinson’s drug) established benzamide’s utility in modulating neurological and cardiovascular pathways.

In the 21st century, benzamide integration into heterocycles has expanded therapeutic applications. For example, vorinostat , a hydroxamic acid-containing benzamide, inhibits histone deacetylases (HDACs) in lymphoma. Recent innovations include hybridizing benzamide with imidazole or oxadiazole to enhance selectivity. A 2023 study reported benzamide-1,3,4-oxadiazole hybrids with IC~50~ values <10 µM against HeLa cells via DNA intercalation. This progression underscores benzamide’s adaptability in addressing multifactorial diseases (Table 2).

Table 2: Milestones in Benzamide-Containing Drug Development

Era Compound Therapeutic Use Mechanism
1950s Procainamide Cardiac arrhythmia Sodium channel blockade
1980s Benserazide Parkinson’s disease Dopamine synthesis enhancement
2000s Vorinostat Cutaneous T-cell lymphoma HDAC inhibition
2020s Oxadiazole-benzamide hybrids Anticancer agents DNA intercalation/kinase inhibition

Research Objectives and Scope

This article focuses on the design and evaluation of 2-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide, with the following objectives:

  • Synthetic Optimization : Develop a high-yield pathway for integrating oxadiazole, imidazole, and benzamide moieties, building on methods from imidazole-carbonitrile cyclization.
  • Biological Profiling : Assess antiproliferative activity against cancer cell lines (e.g., MDA-MB-231, HCT-116) using assays comparable to the SRB protocol.
  • Mechanistic Studies : Investigate kinase inhibition (e.g., FAK, CDKs) and cell cycle effects via flow cytometry and Western blotting.
  • Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., 3-fluorophenyl vs. chloro-benzamide) with potency, informed by electron-withdrawing group enhancements.
  • In Silico Validation : Perform molecular docking against ID proteins and FAK to predict binding affinity, leveraging Autodock Vina methodologies.

By addressing these objectives, this work aims to establish a foundation for advancing oxadiazole-imidazole-benzamide hybrids into preclinical development.

Properties

IUPAC Name

2-chloro-N-[4-[[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClFN5O2/c26-21-7-2-1-6-20(21)24(33)29-19-10-8-16(9-11-19)13-32-14-22(28-15-32)25-30-23(31-34-25)17-4-3-5-18(27)12-17/h1-12,14-15H,13H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJXIWCKWPRPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC(=CC=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide (CAS Number: 1111035-25-6) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H17ClFN5O2C_{25}H_{17}ClFN_{5}O_{2}, with a molecular weight of 473.9 g/mol. The structure features a chlorobenzamide core linked to an oxadiazole and an imidazole moiety, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC₃₅H₁₇ClFN₅O₂
Molecular Weight473.9 g/mol
CAS Number1111035-25-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. The 1,2,4-oxadiazole ring is known for its diverse pharmacological properties, including anticancer effects. Research indicates that compounds containing oxadiazole structures can inhibit key signaling pathways related to tumor growth and metastasis.

Key Mechanisms:

  • Inhibition of Kinases : The compound may inhibit various kinases involved in cell signaling pathways that regulate proliferation and apoptosis.
  • Induction of Apoptosis : It can trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : The compound has shown potential in arresting the cell cycle at different phases, thereby inhibiting cancer cell division.

Biological Activity Data

Recent studies have evaluated the antiproliferative activity of this compound against several cancer cell lines. The following table summarizes the findings:

Cell LineIC₅₀ (µM)% Inhibition
T-47D (Breast Cancer)0.6790.47%
SK-MEL-5 (Melanoma)0.8084.32%
MDA-MB-468 (Breast Cancer)0.8784.83%
HCT-116 (Colon Cancer)0.7581.58%

These results indicate that the compound exhibits significant antiproliferative effects across multiple cancer types, suggesting broad-spectrum activity.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer : A study published in Molecules demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer, correlating with increased apoptosis markers in treated tissues .
  • Melanoma Research : In melanoma models, the compound was found to inhibit tumor growth by modulating immune responses and enhancing the infiltration of cytotoxic T cells into tumors .
  • Mechanistic Insights : Another investigation focused on the molecular docking studies which revealed strong binding affinities to key protein targets involved in cancer progression, further supporting its potential as an anticancer agent .

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that derivatives of imidazole and oxadiazole exhibit significant antibacterial properties. The compound's structure suggests potential efficacy against various bacterial strains. Research has shown that compounds with similar structures demonstrate activity against Gram-positive and Gram-negative bacteria, making this compound a candidate for further exploration in antibiotic development .

Anticonvulsant Properties

The imidazole component of the compound is associated with anticonvulsant activity. Studies have indicated that modifications to imidazole derivatives can enhance their effectiveness in treating epilepsy and other seizure disorders. For instance, research on related compounds has documented their ability to modulate GABA receptor activity, which is crucial in managing seizures .

Anticancer Potential

The presence of the oxadiazole moiety in the compound has been linked to anticancer activity. Various studies have suggested that oxadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. This makes the compound a potential candidate for further investigation in cancer therapeutics .

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various imidazole derivatives demonstrated that introducing fluorinated phenyl groups significantly improved antibacterial efficacy. The synthesized compounds were tested against multiple bacterial strains, showing promising results comparable to existing antibiotics .

Study 2: Anticonvulsant Activity Assessment

In another research effort, a series of imidazole-based compounds were evaluated for their anticonvulsant properties using animal models. The results indicated that certain modifications led to enhanced activity against induced seizures, suggesting that structural variations could optimize therapeutic effectiveness .

Study 3: Cancer Cell Line Testing

A study evaluated the anticancer effects of oxadiazole derivatives on different cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction in treated cells, highlighting the potential of compounds like 2-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide for cancer treatment .

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Variations

Thiadiazole vs. Oxadiazole Derivatives
  • Compound 6 (): N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide Replaces the oxadiazole with a thiadiazole ring. Lower molecular weight (348.39 g/mol) compared to the target compound (estimated ~500 g/mol). IR spectrum shows a C=O stretch at 1606 cm⁻¹, similar to benzamide derivatives.
Oxadiazole with Different Aryl Substituents
  • BB02467 (): 2-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide
    • Replaces the 3-fluorophenyl group with a 3,4-dimethoxyphenyl substituent.
    • Higher molecular weight (515.95 g/mol) due to methoxy groups.
    • Methoxy groups may enhance solubility but reduce electrophilicity compared to the fluorine substituent in the target compound .
Ureido-Linked Oxadiazole Derivatives
  • Compound 130 (): N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide Incorporates a ureido linker instead of the imidazole-phenyl bridge.

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Target Compound and Analogues
Compound Molecular Weight (g/mol) Key IR Peaks (C=O, cm⁻¹) Notable Substituents Yield (%) Melting Point (°C)
Target Compound ~500 (estimated) Not reported 3-Fluorophenyl, imidazole
Compound 6 348.39 1606 Thiadiazole, isoxazole 70 160
Compound 8a 414.49 1679, 1605 Acetylpyridine, thiadiazole 80 290
BB02467 515.95 Not reported 3,4-Dimethoxyphenyl
Compound 9b () ~500 (estimated) 1715 (ester C=O) Fluorophenyl-thiazole 80 200
Key Observations:
  • Electronic Effects : Fluorine in the target compound may increase electronegativity and metabolic stability compared to methoxy or methyl groups in analogues .
  • Synthetic Efficiency : Yields for thiadiazole derivatives (70–80%) suggest robust synthetic protocols, which could be adapted for the target compound .
  • Thermal Stability : Higher melting points (e.g., 290°C for Compound 8a) correlate with extended conjugation and rigid heterocyclic systems .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step protocols, including:

  • Imidazole-oxadiazole coupling : Cyclization of hydrazides with appropriate carbonyl precursors using phosphorus oxychloride (POCl₃) at 120°C to form the oxadiazole ring .
  • Benzamide linkage : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the imidazole-oxadiazole intermediate and 2-chlorobenzoyl chloride. Solvent choice (e.g., DMF or THF) and stoichiometric control are critical to minimize side products .

Q. Which spectroscopic and analytical techniques are most effective for confirming structural integrity?

  • 1H/13C NMR : To verify substituent positions and aromatic proton environments, particularly distinguishing imidazole tautomers (e.g., 1H vs. 2H forms) .
  • IR spectroscopy : Confirmation of amide C=O (1650–1700 cm⁻¹) and oxadiazole C=N (1540–1600 cm⁻¹) stretches .
  • Elemental analysis : Validation of C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What purification techniques are recommended for intermediates in the synthesis?

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar intermediates .
  • Recrystallization : Ethanol-water mixtures for final benzamide product purification, monitored by TLC (Rf = 0.3–0.5 in 7:3 hexane:EtOAc) .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from tautomeric forms of the imidazole-oxadiazole system?

  • Variable-temperature NMR : Perform experiments in DMSO-d₆ at 25–80°C to observe tautomeric equilibria (e.g., 1H ↔ 2H imidazole shifts) .
  • DFT calculations : Compare computed 13C chemical shifts (e.g., B3LYP/6-31G* level) with experimental data to identify dominant tautomers .

Q. What computational methods are suitable for predicting interactions with bacterial enzymes like acps-pptase?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to the pptase active site (PDB: 3TSS). Prioritize docking poses with hydrogen bonds to Ser-97 and hydrophobic interactions with Trp-153 .
  • MD simulations : Conduct 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD < 2.0 Å) .

Q. How does the presence of fluorine substituents influence electronic configuration and bioactivity?

  • Electron-withdrawing effects : The 3-fluorophenyl group decreases HOMO energy (−5.2 eV vs. −4.8 eV for non-fluorinated analogs), enhancing electrophilicity and bacterial target engagement .
  • Metabolic stability : Fluorine reduces CYP450-mediated oxidation, as shown in microsomal assays (t½ > 120 min vs. 45 min for non-fluorinated analogs) .

Q. What experimental design strategies optimize yield in multi-step syntheses?

  • DoE (Design of Experiments) : Apply Taguchi methods to optimize oxadiazole cyclization (e.g., POCl₃ equivalents, temperature, time). A L9 orthogonal array can reduce reaction steps by 30% .
  • Flow chemistry : Use microreactors for exothermic steps (e.g., imidazole alkylation) to improve heat transfer and yield (from 65% batch to 82% flow) .

Q. How to analyze structure-activity relationships (SAR) when modifying the benzamide or fluorophenyl moieties?

  • Analog synthesis : Replace 2-chlorobenzamide with 2-nitro or 2-methoxy derivatives. Test against E. coli DHFR (IC₅₀ values: 0.8 µM for 2-Cl vs. 2.3 µM for 2-OCH₃) .
  • Hammett plots : Correlate σ values of substituents (e.g., 3-F, 4-CF₃) with antibacterial potency (R² = 0.91 for logP vs. MIC) .

Q. What strategies mitigate side reactions during oxadiazole ring formation?

  • Controlled chlorination : Use POCl₃ in anhydrous toluene under N₂ to prevent hydrolysis to carboxylic acids .
  • Catalytic additives : Include 1 mol% ZnCl₂ to accelerate cyclization (reaction time reduced from 12 h to 4 h) .

Q. What stability considerations are critical for storing this compound?

  • Light sensitivity : Store in amber vials at −20°C; UV-Vis shows decomposition (λmax 270 nm) after 48 h under ambient light .
  • Moisture control : Karl Fischer titration confirms <0.1% water content is required to prevent imidazole ring hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.